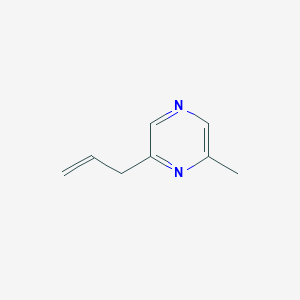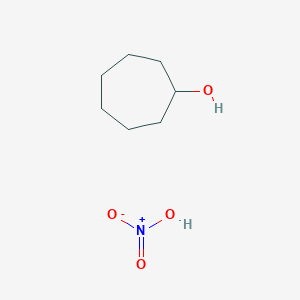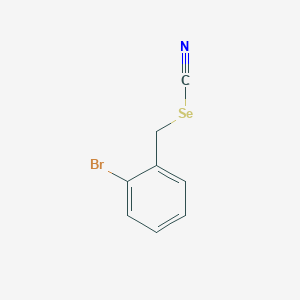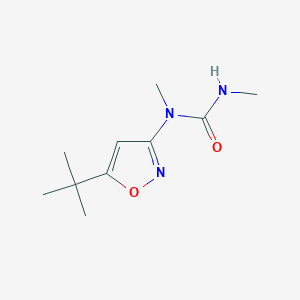
2-Allyl-6-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-6-methylpyrazine is an organic compound with the molecular formula C₈H₁₀N₂. It belongs to the class of pyrazines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 4 of the six-membered ring. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Allyl-6-methylpyrazine can be synthesized through various methods. One common approach involves the alkylation of 2-methylpyrazine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Allyl-6-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and various substituted pyrazines .
Wissenschaftliche Forschungsanwendungen
2-Allyl-6-methylpyrazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s aroma properties make it useful in studying olfactory receptors and sensory biology.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Widely used in the flavor and fragrance industry to impart roasted, nutty, and earthy notes to food products
Wirkmechanismus
The mechanism of action of 2-Allyl-6-methylpyrazine involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylpyrazine
- 2-Ethyl-6-methylpyrazine
- 2,3-Dimethylpyrazine
- 2,5-Dimethylpyrazine
Comparison: 2-Allyl-6-methylpyrazine is unique due to its allyl group, which imparts distinct chemical reactivity and aroma properties compared to other methyl-substituted pyrazines. This uniqueness makes it particularly valuable in flavor and fragrance applications .
Eigenschaften
CAS-Nummer |
55138-64-2 |
|---|---|
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
2-methyl-6-prop-2-enylpyrazine |
InChI |
InChI=1S/C8H10N2/c1-3-4-8-6-9-5-7(2)10-8/h3,5-6H,1,4H2,2H3 |
InChI-Schlüssel |
QMVGUEIAPNPNMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=N1)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14629209.png)

![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)


![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)

